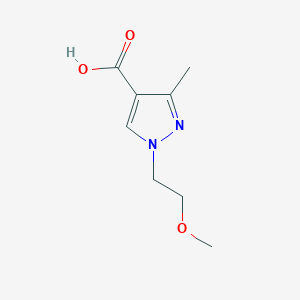
1-(2-甲氧乙基)-3-甲基-1H-吡唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:反义寡核苷酸
该化合物用于设计反义寡核苷酸 (ASO),它们是能够与 RNA 结合并改变基因表达的单链分子。 ASO 可以特异性靶向难以用小分子抑制剂或抗体处理的基因 。 它们在通过沉默癌基因或改变剪接以影响 RNA 代谢来治疗癌症等疾病中发挥着重要作用 .
临床药理学
在药理学中,该化合物的衍生物因其药代动力学特性而被研究。 它们是寡核苷酸治疗剂中骨架修饰的一部分,增强了对核酸酶的稳定性并改善了药物通过生物膜的递送 。 这对于开发具有更好疗效和减少副作用的新药具有重要意义。
材料科学
该化合物的衍生物有助于开发具有特定特性的材料,例如模拟血管内表面的抗血栓表面 。 这种应用对于创造生物相容性材料至关重要,特别是在医疗植入物和器械领域。
农业
在农业中,该化合物的类似物用于增强植物中的光敏色素活性,使其对光更敏感并提高光合效率 。 这种应用对于开发能够提高作物抗逆性和产量的生物刺激剂至关重要。
环境科学
该化合物的衍生物因其潜在的环境影响而被调查。 它们是邻苯二甲酸酯研究的一部分,邻苯二甲酸酯被广泛用作增塑剂,并在各种生态系统中被检测到,引起了人们对其生态和健康影响的担忧 .
生物化学
在生物化学中,该化合物参与修饰核酸的合成,修饰核酸对于基因沉默和基于 RNA 的治疗剂的开发至关重要 。 这些修饰对于创造能够通过靶向特定 RNA 序列来治疗遗传疾病的药物至关重要。
作用机制
Target of Action
The compound “1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid” is a type of antisense oligonucleotide (ASO) with 2’-O-methoxyethyl (2’-MOE) modifications . ASOs are designed to bind to specific RNA targets via complementary base pairing, offering a general strategy for controlling processes that affect disease .
Mode of Action
The mode of action of this compound involves its interaction with its RNA targets. The 2’-MOE modification increases the stability of the ASO against digestion, enhancing its binding affinity to the target RNA . This interaction leads to the modulation of gene expression, either by degrading the mRNA through enzymatic cleavage, altering pre-mRNA splicing, or changing the function of regulatory RNA .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific RNA target. It’s known that 2’-moe asos can impact a wide range of biochemical pathways due to their ability to modulate gene expression . For instance, 2-keto acid-based pathways have been engineered in previous research efforts, demonstrating the high potential of 2-keto acid pathways for novel metabolic routes with high productivity .
Pharmacokinetics
The pharmacokinetics of 2’-MOE ASOs, including absorption, distribution, metabolism, and excretion (ADME), have been studied extensively . These compounds are large, highly negatively charged molecules, which have fundamentally different chemical properties relative to typical small molecule drugs . Despite these challenges, 2’-MOE ASOs have shown promising pharmacokinetic properties, with improved uptake into cells and increased potency in both animal models and humans .
Result of Action
The result of the compound’s action at the molecular and cellular level is the specific modulation of gene expression. By binding to target RNAs, the compound can alter the production of proteins encoded by these RNAs, potentially leading to therapeutic effects . The exact effects depend on the specific RNA target and the context of the disease being treated.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the cellular environment, including the presence of specific enzymes and transporters, can impact the compound’s uptake and metabolism . Additionally, external factors such as temperature and pH could potentially affect the stability and activity of the compound.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-7(8(11)12)5-10(9-6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONNURGHVGPJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
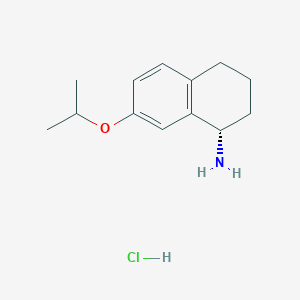
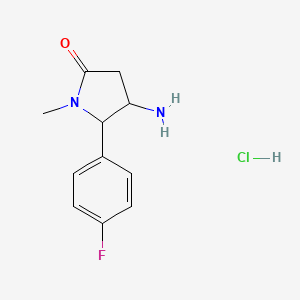
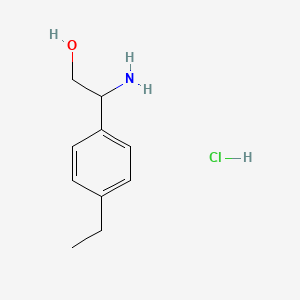
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)




![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)
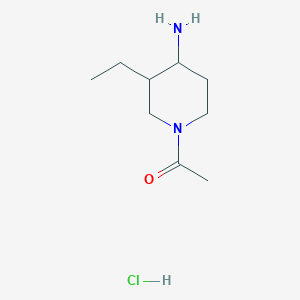

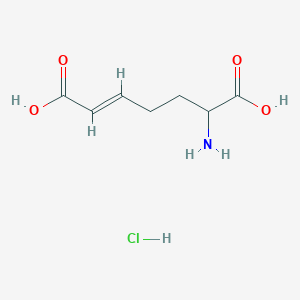
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)
